molecular formula C25H27N3O4 B2866320 N-(2-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872862-01-6

N-(2-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

Cat. No. B2866320
CAS RN: 872862-01-6
M. Wt: 433.508
InChI Key: SPYBHPCONYBHMR-UHFFFAOYSA-N
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Description

This compound is a derivative of phenoxy acetamide, which is a class of compounds that have been studied for their diverse biological activities . Phenoxy acetamides and their derivatives, such as chalcone, indole, and quinoline, have been investigated for their potential as therapeutic candidates .


Synthesis Analysis

While the specific synthesis process for this compound is not available, piperidone derivatives, which this compound is, are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day .

Scientific Research Applications

Chemoselective Synthesis

Research by Magadum and Yadav (2018) explored the chemoselective acetylation of 2-aminophenol to synthesize N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, using immobilized lipase. This process optimization study could imply methodologies relevant to the synthesis or modification of N-(2-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide for medicinal chemistry applications (Magadum & Yadav, 2018).

Molecular Docking and Enzyme Inhibition

Virk et al. (2018) synthesized N-substituted acetamide analogues and evaluated their enzyme inhibitory activities, showing potential in drug discovery for targeting specific enzymes. The methodology and findings from this study could be relevant for exploring the enzyme inhibition potential of N-(2-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide (Virk et al., 2018).

Anticancer Applications

Eldeeb et al. (2022) explored the anticancer effects of sulfonamide-derived isatins on hepatocellular carcinoma cell lines. The study showed significant cytotoxicity and anti-angiogenic effects, suggesting that similar compounds, such as N-(2-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide, might possess potential anticancer applications (Eldeeb et al., 2022).

Novel Synthetic Routes

Miyata et al. (2008) developed a novel synthetic route to nitrogen-containing heterocycles, which could be relevant for synthesizing or modifying compounds like N-(2-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide, highlighting innovative approaches to compound synthesis (Miyata et al., 2008).

Antimicrobial Agents

Debnath and Ganguly (2015) evaluated the antibacterial and antifungal activities of novel acetamide derivatives, indicating the potential of similar compounds in antimicrobial research. This could suggest applications for N-(2-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide in developing new antimicrobial agents (Debnath & Ganguly, 2015).

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4/c1-2-32-22-13-7-5-11-20(22)26-25(31)24(30)19-16-28(21-12-6-4-10-18(19)21)17-23(29)27-14-8-3-9-15-27/h4-7,10-13,16H,2-3,8-9,14-15,17H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYBHPCONYBHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

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